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Compound of Interest

Compound Name: 4-Nonyne

An In-depth Exploration of the Synthesis, Properties, and Spectroscopic Characterization of an
Internal Alkyne

Abstract

This technical guide provides a comprehensive overview of 4-nonyne, an internal alkyne with
the chemical formula CoHie. The document details the historical context of its synthesis, rooted
in the foundational principles of alkyne chemistry developed since the 19th century. Key
physicochemical properties are systematically tabulated, offering a valuable resource for
researchers. Detailed experimental protocols for the primary synthesis routes—alkylation of a
terminal alkyne and dehydrohalogenation of a dihaloalkane—are provided, enabling practical
application in a laboratory setting. Furthermore, this guide presents an in-depth analysis of the
spectroscopic characteristics of 4-nonyne, including *H NMR, 13C NMR, IR, and mass
spectrometry, complete with interpretations of the spectral data. Visual diagrams generated
using the DOT language illustrate the logical workflows of its synthesis, enhancing the clarity of
the described methodologies. This document is intended to serve as a critical resource for
chemists, researchers, and professionals in drug development, offering a consolidated
repository of technical information on 4-nonyne.

Introduction and Historical Context

The study of alkynes, hydrocarbons containing at least one carbon-carbon triple bond, dates
back to the discovery of acetylene by Edmund Davy in 1836.[1] The unique linear geometry
and reactivity of the C=C triple bond have made alkynes fundamental building blocks in organic
synthesis.[2] Internal alkynes, such as 4-nonyne, are characterized by the triple bond being
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located within the carbon chain, conferring different reactivity and physical properties compared
to their terminal isomers.[3]

While a specific date for the first synthesis of 4-nonyne is not prominently documented, its
preparation falls under well-established reactions for forming internal alkynes, primarily
developed in the early to mid-20th century. The seminal work on the preparation and alkylation
of metal acetylides in liquid ammonia by Vaughn, Hennion, Vogt, and Nieuwland in 1937 laid
the groundwork for one of the most common methods for synthesizing asymmetrical internal
alkynes like 4-nonyne.[4] This method, involving the deprotonation of a terminal alkyne
followed by reaction with an alkyl halide, remains a cornerstone of alkyne chemistry.[5] An
alternative classical approach is the double dehydrohalogenation of a vicinal or geminal
dihalide, a powerful elimination reaction to introduce unsaturation.[6]

Physicochemical Properties of 4-Nonyne

4-Nonyne is a colorless liquid at room temperature and is soluble in common organic solvents
but insoluble in water.[7] Its reactivity is primarily centered around the carbon-carbon triple
bond, which can undergo a variety of addition reactions.[8]

ble 1: Physical and Chemical ies of 4. o

Property Value Reference(s)
Molecular Formula CoHise [71[8]
Molecular Weight 124.22 g/mol [71[9]
CAS Number 20184-91-2 [8]
IUPAC Name Non-4-yne [10]
Synonyms Butylpropylacetylene [9]
Density 0.76 g/cm?3 [71[8]
Boiling Point 155 °C [7]
Melting Point -49.99 °C (estimate) [718]
Refractive Index 1.4325 [7]
Vapor Pressure 3.47 mmHg at 25 °C [71[8]
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Experimental Protocols for Synthesis

The synthesis of 4-nonyne can be effectively achieved through two primary methods: the
alkylation of a terminal alkyne and the double dehydrohalogenation of a dihaloalkane.

Synthesis via Alkylation of 1-Hexyne

This is a widely used method for the preparation of unsymmetrical internal alkynes.[2][5] It
involves the deprotonation of a terminal alkyne, 1-hexyne, with a strong base like sodium
amide (NaNH3z) or n-butyllithium (n-BuLi) to form the corresponding acetylide anion. This is
followed by a nucleophilic substitution reaction (SN2) with a primary alkyl halide, such as 1-
bromopropane.

Reaction: CH3(CH2)3sC=CH + NaNHz2 — CH3(CHz2)sC=C~Na* + NHs CH3(CH2)sC=C-Na* +
CH3CH2CHz2Br —» CHs3(CH2)sC=CCH2CH2CHs + NaBr

Protocol:

o Preparation of the Acetylide: In a flame-dried, three-necked round-bottom flask equipped
with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, place
a suspension of sodium amide (1.1 equivalents) in anhydrous liquid ammonia (approx. 200
mL for a 0.1 mol scale reaction). To this stirred suspension, add 1-hexyne (1 equivalent)
dropwise via the dropping funnel over 30 minutes. Stir the resulting mixture for an additional
hour to ensure complete formation of the sodium hexynide.

 Alkylation: To the solution of sodium hexynide, add 1-bromopropane (1.05 equivalents)
dropwise at a rate that maintains a gentle reflux. After the addition is complete, allow the
reaction mixture to stir for an additional 4-6 hours.

o Work-up: Carefully quench the reaction by the slow addition of water. Allow the ammonia to
evaporate overnight in a well-ventilated fume hood. Add diethyl ether (100 mL) to the residue
and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with
water (2 x 50 mL) and brine (50 mL).

 Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate
the solvent using a rotary evaporator. The crude 4-nonyne can be purified by fractional
distillation under atmospheric pressure to yield the pure product.
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Caption: Synthesis of 4-Nonyne via Alkylation of 1-Hexyne.

Synthesis via Double Dehydrohalogenation of 4,5-
Dibromononane

This method involves the elimination of two equivalents of hydrogen bromide from a vicinal
dihalide using a strong base.[6] The reaction proceeds through an E2 mechanism, first forming
a vinylic halide intermediate, which then undergoes a second elimination to form the alkyne.

Reaction: CH3(CH2)sCH(Br)CH(Br)(CHz2)2CHs + 2 NaNHz2 — CH3(CH2)sC=C(CH2)2CHs + 2
NaBr + 2 NHs

Protocol:

o Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a
reflux condenser, and a nitrogen inlet, add a solution of 4,5-dibromononane (1 equivalent) in
an inert solvent such as mineral oil or a high-boiling ether.

o Dehydrohalogenation: Heat the solution to approximately 150-160 °C. Add sodium amide
(2.2 equivalents) portion-wise over a period of 1 hour. The reaction is exothermic and the
temperature should be carefully controlled. After the addition is complete, maintain the
reaction mixture at this temperature for an additional 2-3 hours.

o Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow
addition of water. Transfer the mixture to a separatory funnel and extract with a low-boiling
hydrocarbon solvent such as pentane (3 x 50 mL).

 Purification: Combine the organic extracts and wash with water and brine. Dry the organic
layer over anhydrous calcium chloride, filter, and remove the solvent by distillation. The
resulting crude 4-nonyne is then purified by fractional distillation.

Caption: Synthesis of 4-Nonyne via Double Dehydrohalogenation.

Spectroscopic Analysis of 4-Nonyne

Spectroscopic techniques are essential for the structural elucidation and confirmation of 4-
nonyne.
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'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of 4-nonyne is relatively simple due to the symmetry of the molecule.
The protons on the carbons adjacent to the triple bond are deshielded compared to typical
alkanes.

Expected Chemical Shifts (&) and Multiplicities:

e ~2.14 ppm (triplet of triplets, 4H): These are the protons on the two methylene groups (C-3
and C-6) adjacent to the triple bond. The signal is a triplet due to coupling with the adjacent
methylene protons and a smaller triplet due to long-range coupling across the triple bond.

o ~ 1.48 ppm (sextet, 4H): These are the protons on the methylene groups at C-2 and C-7.

e ~0.95 ppm (triplet, 6H): These are the protons of the two terminal methyl groups (C-1 and C-
9).

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides information about the carbon framework of the molecule. The
sp-hybridized carbons of the alkyne are a key feature.

Expected Chemical Shifts (d):

e ~80.5 ppm: The two sp-hybridized carbons of the triple bond (C-4 and C-5).

e ~ 31.5 ppm: The methylene carbons at C-2 and C-7.

e ~ 22.5 ppm: The methylene carbons adjacent to the triple bond (C-3 and C-6).

e ~ 13.9 ppm: The terminal methyl carbons (C-1 and C-9).

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the presence of the C=C triple bond.

Key Absorption Bands:
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e ~ 2230 cm~t (weak): C=C stretch. For a symmetrical internal alkyne like 4-nonyne, this
absorption is often weak or absent due to the small change in dipole moment during the
vibration.

e 2850-3000 cm~1 (strong): C-H stretching from the alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

Expected Fragmentation:
e Molecular lon (M+): m/z = 124.

e Major Fragments: Cleavage of the C-C bonds adjacent to the triple bond is a common
fragmentation pathway for alkynes. This would lead to fragments corresponding to the loss of
propyl (CsH7, m/z = 43) and butyl (CaHe, m/z = 57) radicals. Therefore, prominent peaks are
expected at m/z = 81 (M-43) and m/z = 67 (M-57).

Conclusion

4-Nonyne serves as a representative example of a simple internal alkyne, illustrating
fundamental principles of organic synthesis and spectroscopic analysis. The synthetic routes
via acetylide alkylation and dehydrohalogenation are robust and versatile methods applicable
to a wide range of alkynes. The tabulated physical properties and detailed spectroscopic data
presented in this guide provide a valuable reference for researchers in academia and industry.
A thorough understanding of the chemistry of such foundational molecules is crucial for the
development of more complex chemical entities with applications in materials science and drug
discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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